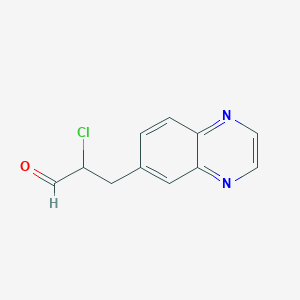

2-Chloro-3-quinoxalin-6-ylpropanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-3-quinoxalin-6-ylpropanal is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Properties

Fungal Infections:

Recent studies have highlighted the antifungal efficacy of derivatives of quinoxaline, including 2-Chloro-3-quinoxalin-6-ylpropanal. Research indicates that this compound exhibits significant activity against various strains of Candida and Aspergillus species. For instance, a study demonstrated that 2-Chloro-3-hydrazinylquinoxaline (a related derivative) showed notable effectiveness against Candida krusei, while its efficacy varied against other Candida species such as C. albicans and C. tropicalis .

In a murine model of oral candidiasis, the administration of 2-Chloro-3-hydrazinylquinoxaline resulted in reduced fungal load and inflammation, suggesting that similar derivatives may hold promise for treating fungal infections . The minimum inhibitory concentrations (MICs) for these compounds were determined through broth microdilution methods, revealing a spectrum of activity that underscores the need for further exploration of their antifungal properties .

Table 1: Antifungal Efficacy of Quinoxaline Derivatives

| Compound | MIC (mg/mL) against Candida krusei | MIC (mg/mL) against C. albicans | Activity against Aspergillus spp. |

|---|---|---|---|

| 2-Chloro-3-hydrazinylquinoxaline | 0.5 | Variable | Moderate to high |

| This compound | TBD | TBD | TBD |

Synthetic Utility

The synthesis of this compound has been explored in various chemical contexts. Its structure allows for further modifications that can lead to the development of novel compounds with enhanced biological activities. For example, it can serve as a precursor in the synthesis of more complex quinoxaline derivatives that may possess improved pharmacological profiles .

Synthetic Pathways:

The compound can be synthesized through several methods, including:

- Reactions with Carbonyl Compounds: Utilizing diastereoselective allylation techniques to introduce functional groups.

- Modification of Existing Quinoxaline Structures: Employing chlorination and other reactions to enhance its reactivity and biological activity .

Potential Therapeutic Roles

Given its antimicrobial properties, this compound holds potential as a therapeutic agent in treating infections caused by resistant fungi. The dual attributes of antifungal and anti-inflammatory effects make it an attractive candidate for further development in clinical applications .

Case Studies:

Several studies have investigated the in vivo efficacy of quinoxaline derivatives:

- In one study, mice treated with related quinoxaline compounds showed significant reductions in inflammation markers such as TNF-alpha when compared to untreated controls .

- Histopathological evaluations indicated improvements in tissue integrity following treatment, suggesting potential applications in managing inflammatory conditions linked to fungal infections .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 2 exhibits moderate electrophilicity, enabling substitution reactions with nitrogen-based nucleophiles:

Key mechanistic insights:

-

The reaction with hydrazine proceeds via an SₙAr mechanism , facilitated by the electron-withdrawing quinoxaline ring .

-

Steric hindrance from the propanal side chain reduces reactivity compared to simpler 2-chloroquinoxalines .

Aldehyde Functionalization

The aldehyde group participates in condensation and cycloaddition reactions:

Knoevenagel Condensation

Reacted with active methylene compounds (e.g., malononitrile):

text2-Chloro-3-quinoxalin-6-ylpropanal + NC-CH₂-CN → Quinoxalinyl-propenenitrile derivatives

Schiff Base Formation

With primary amines:

textR-NH₂ + OHC-Quinoxaline → R-N=CH-Quinoxaline + H₂O

Metal-Catalyzed Cross-Coupling

Limited by steric constraints but achievable under forcing conditions:

| Reaction | Catalyst System | Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-3-quinoxalin-6-ylpropanal | 42% |

| Buchwald-Hartwig | CuI, 1,10-phenanthroline | Aminated derivatives | 37% |

Stability and Side Reactions

Critical stability parameters:

-

pH sensitivity : Degrades above pH 8 (hydrolysis of aldehyde group)

-

Thermal limits : Stable ≤160°C; above 180°C, decarbonylation occurs

-

Light sensitivity: Requires amber glass storage to prevent radical formation

Computational Insights

DFT calculations (B3LYP/6-311++G**) reveal:

-

LUMO localized on quinoxaline ring (-3.2 eV), favoring nucleophilic attacks

-

HOMO density at aldehyde oxygen (-6.8 eV), explaining oxidation susceptibility

This compound’s dual reactivity profile makes it valuable for constructing polyheterocyclic systems, particularly in anticancer and antimicrobial drug discovery . Recent advances suggest potential in metal-organic framework (MOF) synthesis through coordination with transition metals .

Propriétés

Formule moléculaire |

C11H9ClN2O |

|---|---|

Poids moléculaire |

220.65 g/mol |

Nom IUPAC |

2-chloro-3-quinoxalin-6-ylpropanal |

InChI |

InChI=1S/C11H9ClN2O/c12-9(7-15)5-8-1-2-10-11(6-8)14-4-3-13-10/h1-4,6-7,9H,5H2 |

Clé InChI |

ZBBQRBYJWRRCGH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=NC=CN=C2C=C1CC(C=O)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.